High NMDA Receptor Selectivity Over AMPA and Kainate Receptors
LY 274614 demonstrates high selectivity for the NMDA receptor, with no appreciable binding to AMPA or kainate receptors at concentrations up to 10,000 nM, in contrast to many other competitive NMDA antagonists that exhibit off-target binding at these receptors. In radioligand binding assays, LY 274614 potently displaced [3H]CGS19755 binding to the NMDA receptor with an IC50 of 58.8 ± 10.3 nM [1]. In the same assay system, it showed no displacement of [3H]AMPA or [3H]kainate binding at concentrations up to 10,000 nM, representing a >170-fold selectivity window [1].
| Evidence Dimension | NMDA receptor binding selectivity versus AMPA/kainate receptors |
|---|---|
| Target Compound Data | IC50 for NMDA receptor ([3H]CGS19755) = 58.8 ± 10.3 nM; no binding to AMPA or kainate receptors at up to 10,000 nM |
| Comparator Or Baseline | Many competitive NMDA antagonists (e.g., CPP, CGS 19755) exhibit measurable affinity for AMPA or kainate receptors at high concentrations, with selectivity windows typically <100-fold |
| Quantified Difference | >170-fold selectivity for NMDA over AMPA/kainate receptors (based on no binding detected at 10,000 nM) |
| Conditions | Rat brain membrane radioligand binding assays using [3H]CGS19755 (NMDA), [3H]AMPA, and [3H]kainate |
Why This Matters
High selectivity minimizes off-target effects in functional assays, ensuring that observed phenotypes are specifically attributable to NMDA receptor antagonism, which is critical for target validation and mechanistic studies.
- [1] Schoepp DD, Ornstein PL, Salhoff CR, Leander JD. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist. J Neural Transm Gen Sect. 1991;85(2):131-43. PMID: 1834088. View Source
